Iptakalim Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

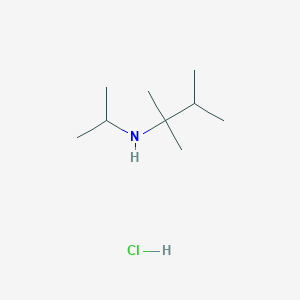

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C9H22ClN |

|---|---|

Poids moléculaire |

179.73 g/mol |

Nom IUPAC |

2,3-dimethyl-N-propan-2-ylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H21N.ClH/c1-7(2)9(5,6)10-8(3)4;/h7-8,10H,1-6H3;1H |

Clé InChI |

RXNJQAYLNOXYKW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C)(C)NC(C)C.Cl |

Origine du produit |

United States |

Foundational & Exploratory

Iptakalim Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim (B1251717) hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener, developed by the Beijing Saide Weikang Medicine Institute.[1] It exhibits significant therapeutic potential, particularly in the management of cardiovascular diseases such as hypertension. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis pathway, and the molecular mechanism of action of Iptakalim hydrochloride. Quantitative data from preclinical and clinical studies are summarized, and key experimental protocols are detailed to facilitate further research and development.

Discovery and Development

This compound, chemically identified as 2,3-dimethyl-N-(1-methylethyl)-2-butanamine hydrochloride, was initially developed by the Beijing Saide Weikang Medicine Institute in China.[1] Subsequent research and development have involved collaborations with other institutions, including the Beijing Enhua Medicine Research Institute and the Academy of Military Medical Sciences, Institute of Toxicology & Pharmacology. The compound has progressed to Phase 2 clinical trials, primarily for indications of idiopathic pulmonary arterial hypertension and essential hypertension.[1]

Proposed Synthesis Pathway

The proposed pathway involves the reaction of 2,3-dimethyl-2-butanone with isopropylamine (B41738) in the presence of a reducing agent.

Caption: Proposed synthesis of this compound via reductive amination.

Mechanism of Action and Signaling Pathway

This compound functions as a selective opener of ATP-sensitive potassium (KATP) channels.[4] These channels are crucial in regulating cellular membrane potential. Iptakalim shows selectivity for the SUR2B/Kir6.1 and SUR2A/Kir6.2 subtypes of KATP channels, which are predominantly found in vascular smooth muscle and endothelial cells.[4]

The opening of KATP channels by Iptakalim leads to an efflux of potassium ions (K+) from the cell. This hyperpolarizes the cell membrane, making it less likely for voltage-gated calcium channels (VGCCs) to open. The subsequent decrease in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells results in vasodilation and a reduction in blood pressure.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiovascular Effects of Iptakalim Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with significant cardiovascular effects, primarily demonstrating potent antihypertensive properties.[1][2] This technical guide provides an in-depth overview of the cardiovascular effects of Iptakalim, focusing on its mechanism of action, hemodynamic effects, and influence on vascular and cardiac remodeling. The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Mechanism of Action

Iptakalim exerts its cardiovascular effects primarily by activating ATP-sensitive potassium (K-ATP) channels.[1][2] It shows a degree of selectivity for different K-ATP channel subtypes, which contributes to its specific pharmacological profile.

K-ATP Channel Subtype Selectivity

Iptakalim is a potent activator of the SUR2B/Kir6.1 subtype of K-ATP channels, which are prominently expressed in vascular smooth muscle and endothelial cells.[1][2] It exhibits mild effects on SUR2A/Kir6.2 channels found in cardiac muscle and does not act on SUR1/Kir6.2 channels present in pancreatic beta-cells.[2] This selectivity for vascular K-ATP channels underlies its potent vasodilatory and antihypertensive effects with a favorable safety profile regarding pancreatic function.[2]

Cellular and Molecular Mechanisms

The opening of K-ATP channels by Iptakalim in vascular smooth muscle cells leads to potassium ion efflux, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation of the vascular smooth muscle.[3][4] This vasodilation occurs preferentially in arterioles and small arteries, with minimal effect on larger arteries or capacitance vessels.[2]

In endothelial cells, Iptakalim's activation of K-ATP channels, specifically the SUR2B/Kir6.1 subtype, plays a crucial role in protecting and restoring endothelial function.[1] This is achieved by modulating the balance between nitric oxide (NO) and endothelin-1 (B181129) (ET-1) signaling.[1][5] Iptakalim has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and promote NO release while inhibiting the synthesis and expression of the vasoconstrictor ET-1.[1][5]

The activation of K-ATP channels by Iptakalim is dependent on the intracellular concentrations of ATP and nucleotide diphosphates (NDPs), suggesting that its effects may be more pronounced in pathological conditions associated with altered cellular metabolism, such as hypertension.[6][7]

Hemodynamic Effects

Iptakalim has been demonstrated to have significant effects on blood pressure and vascular resistance in both preclinical animal models and human clinical trials.

Antihypertensive Effects

Iptakalim effectively lowers blood pressure in various hypertensive animal models, including spontaneously hypertensive rats (SHRs) and fructose-fed hypertensive rats.[1][2] A key characteristic of Iptakalim is its selective antihypertensive action; it strongly reduces blood pressure in hypertensive subjects but has little to no effect in normotensive individuals.[2][6] Clinical trials in China have confirmed its efficacy in treating mild to moderate hypertension in humans.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the hemodynamic effects of Iptakalim from preclinical studies.

Table 1: Effect of Iptakalim on Systolic Blood Pressure (SBP) and Glucose Infusion Rate (GIR) in Fructose-Fed Rats (FFRs)

| Treatment Group | Dose | Duration | Change in SBP | Change in GIR |

| Iptakalim | 1 mg/kg/day | 4 weeks | Significant decrease | Significant increase |

| Iptakalim | 3 mg/kg/day | 4 weeks | Significant decrease | Significant increase |

| Iptakalim | 9 mg/kg/day | 4 weeks | Significant decrease | Significant increase |

Data extracted from a study on insulin (B600854) resistance and hypertension.[1][8]

Table 2: Effect of Iptakalim on Hemodynamics in Spontaneously Hypertensive Rats (SHRs)

| Treatment Group | Dose | Duration | Change in SBP | Change in GIR |

| Iptakalim | 1 mg/kg/day | 8 weeks | Significant amelioration | Increased to normal level |

| Iptakalim | 3 mg/kg/day | 8 weeks | Significant amelioration | Increased to normal level |

| Iptakalim | 9 mg/kg/day | 8 weeks | Significant amelioration | Increased to normal level |

Data extracted from a study on insulin resistance and hypertension.[1][8]

Effects on Vascular and Cardiac Tissues

Beyond its immediate hemodynamic effects, Iptakalim has demonstrated protective effects on the vasculature and heart, suggesting its potential to mitigate target organ damage associated with hypertension.

Endothelial Function

Iptakalim has been shown to protect against endothelial dysfunction induced by various cardiovascular risk factors, including hyperglycemia, hyperuricemia, and homocysteine.[1] It restores the balance between the vasodilator NO and the vasoconstrictor ET-1, a key factor in maintaining endothelial health.[1][5]

Vascular Remodeling

In models of pulmonary hypertension, Iptakalim has been shown to inhibit the proliferation of pulmonary arterial smooth muscle cells (PASMCs) and attenuate pulmonary vascular remodeling.[3][9] This effect is mediated through the downregulation of protein kinase C-α (PKC-α).[3][9]

Cardiac Effects

Studies have investigated the effects of Iptakalim on cardiac remodeling and electrophysiology. In a model of isoproterenol-induced cardiac remodeling, Iptakalim demonstrated protective effects.[10] Furthermore, a clinical study in healthy subjects concluded that Iptakalim, at therapeutic and supratherapeutic doses, does not prolong the QT interval, indicating a low risk of drug-induced cardiac arrhythmias.[11] While Iptakalim has mild effects on cardiac SUR2A/Kir6.2 K-ATP channels, its primary cardiovascular actions are centered on the vasculature.[2]

Signaling Pathways

The cardiovascular effects of Iptakalim are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved.

Caption: Iptakalim's signaling pathway in endothelial cells.

Caption: Iptakalim's mechanism of action in vascular smooth muscle cells.

Experimental Protocols

This section outlines the methodologies employed in key studies investigating the cardiovascular effects of Iptakalim.

Animal Models

-

Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) Rats: Male SHRs and normotensive WKY rats of various ages were used to study the antihypertensive effects of Iptakalim. Animals were housed under controlled conditions (12-h light/dark cycle, 24±1 °C, 56%±10% humidity) with free access to food and water.[1]

-

Fructose-Fed Hypertensive Rats (FFRs): Six-week-old male Sprague-Dawley rats were fed a high-fructose diet (60% fructose) for 8 weeks to induce hypertension and insulin resistance.[1]

Drug Administration

-

Oral Gavage: Iptakalim was administered daily by oral gavage at doses ranging from 1 to 9 mg/kg/day for 4 to 8 weeks in rat models.[1]

In Vitro Cell Culture

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were used for in vitro studies to investigate the effects of Iptakalim on endothelial dysfunction. Cells were cultured and treated with Iptakalim at concentrations ranging from 0.1 to 10 μmol/L.[1][8]

-

Pulmonary Arterial Smooth Muscle Cells (PASMCs): Human PASMCs were used to study the inhibitory effects of Iptakalim on cell proliferation induced by hypoxia or endothelin-1.[3][9][12]

Hemodynamic Measurements

-

Systolic Blood Pressure (SBP) and Heart Rate (HR): SBP and HR were determined weekly in conscious rats using the tail-cuff method.[1]

Assessment of Insulin Resistance

-

Hyperinsulinemic-Euglycemic Clamp: This technique was used to evaluate the state of insulin resistance in FFRs and SHRs.[8]

Vascular Function Assessment

-

Endothelium-Dependent Vascular Relaxation: Aortic rings from rats were used to assess endothelium-dependent relaxation in response to acetylcholine (B1216132) to characterize endothelial function.[1]

Biochemical and Molecular Analyses

-

Measurement of Vasoactive Mediators: Serum levels of nitric oxide (NO) and endothelin-1 (ET-1) were determined using radioimmunoassays, ELISAs, or colorimetric assays.[1][8]

-

Western Blotting: Protein expression of eNOS and PKC-α was quantified using Western blotting.[1][3]

Electrophysiology

-

Whole-Cell Patch Clamp: Whole-cell K-ATP currents were recorded in cultured rat mesenteric microvascular endothelial cells (MVECs) using automated patch-clamp devices to investigate the direct effects of Iptakalim on K-ATP channels.[6][7]

Conclusion

Iptakalim Hydrochloride is a promising cardiovascular agent with a primary mechanism of action centered on the selective opening of vascular K-ATP channels. Its potent and selective antihypertensive effects, coupled with its protective actions on the endothelium and its ability to attenuate vascular remodeling, position it as a valuable therapeutic candidate for the management of hypertension and related cardiovascular disorders. The detailed data and experimental protocols presented in this guide provide a solid foundation for further research into the clinical applications and long-term benefits of Iptakalim.

References

- 1. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iptakalim influences the proliferation and apoptosis of human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the Potential Effect of this compound on the QT Interval in Single- and Multiple-Ascending-Dose Studies Using Concentration-QTc Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Iptakalim Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Iptakalim Hydrochloride, a selective ATP-sensitive potassium (KATP) channel opener. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of its mechanisms of action and the experimental methodologies used to evaluate its efficacy.

This compound has demonstrated significant neuroprotective effects in various in vitro models of neuronal injury, primarily through the activation of KATP channels.[1] Its therapeutic potential is being explored for neurodegenerative diseases and ischemic events.[2] This guide summarizes the key quantitative data, details the experimental protocols for assessing its neuroprotective capabilities, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in several key in vitro studies. The following tables summarize the dose-dependent effects of Iptakalim on cell viability and apoptosis in neuronal and other neurovascular unit cells under hypoxic conditions, such as Oxygen-Glucose Deprivation (OGD).

Table 1: Effect of this compound on Cell Viability in Neurovascular Unit Cells Following Oxygen-Glucose Deprivation (OGD)

| Cell Type | Iptakalim Concentration (µmol/L) | Outcome Measure | Result | Reference |

| Primary Cortical Neurons | 0.01 | Cell Viability (MTT Assay) | Concentration-dependent inhibition of hypoxia-induced cell death | [3][4] |

| 0.1 | [3][4] | |||

| 1 | [3][4] | |||

| Astrocytes | 0.01, 0.1, 1 | Cell Viability (MTT Assay) | Inhibition of OGD-induced cell death | [3][4] |

| Cerebral Microvascular Endothelial Cells | 0.01, 0.1, 1 | LDH Release | Significant decrease in LDH release compared to untreated hypoxic cells | [3][4] |

| ECV304 Cells & Rat Cortical Astrocytes | Not specified | Cell Survival Rate | Significantly increased survived cell rates | [5] |

Table 2: Effect of this compound on Apoptosis-Related Markers in Neurovascular Unit Cells Following Oxygen-Glucose Deprivation (OGD)

| Cell Type | Iptakalim Concentration | Outcome Measure | Result | Reference |

| Neurovascular Unit (NVU) Cells | Not specified | mRNA Expression | Reduced caspase-3 mRNA expression | [3][4] |

| Increased ratio of Bcl-2 to Bax mRNA | [3][4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's neuroprotective properties.

Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol simulates ischemic conditions in vitro.[6][7]

Materials:

-

Primary cortical neuron cultures

-

Deoxygenated, glucose-free medium (e.g., DMEM)[7]

-

Hypoxia chamber (e.g., with 95% N₂, 5% CO₂, and 0% O₂)[7]

-

This compound stock solution

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Culture primary cortical neurons to the desired confluency.

-

Prepare the OGD medium by deoxygenating a glucose-free culture medium for at least 30 minutes with a gas mixture of 95% N₂ and 5% CO₂.

-

Remove the normal culture medium from the cells and wash once with sterile PBS.

-

Add the deoxygenated, glucose-free medium to the cells. For treatment groups, add this compound to the desired final concentrations (e.g., 0.01, 0.1, 1 µmol/L).

-

Place the culture plates in a hypoxia chamber and incubate for a specified period (e.g., 2-4 hours) at 37°C.

-

Following the OGD period, remove the plates from the hypoxia chamber and replace the OGD medium with normal, glucose-containing culture medium (reoxygenation).

-

Incubate the cells for a further period (e.g., 24 hours) under normoxic conditions (37°C, 5% CO₂) before proceeding with cell viability or apoptosis assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]

Materials:

-

Cells treated as described in the OGD protocol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plate reader

Procedure:

-

After the reoxygenation period, add 10 µL of MTT solution to each well of a 96-well plate containing the cells in 100 µL of medium.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of treated cells relative to control (untreated, normoxic) cells.

Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Release Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.[13][14][15][16][17]

Materials:

-

Culture supernatant from cells treated as described in the OGD protocol

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

96-well plate

-

Microplate reader

Procedure:

-

After the reoxygenation period, carefully collect the culture supernatant from each well.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 20-30 minutes, protected from light.

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Cytotoxicity is calculated based on the LDH released into the medium as a percentage of the total LDH (from lysed control cells).

Gene Expression Analysis: Real-Time PCR for Bcl-2, Bax, and Caspase-3

This method quantifies the mRNA expression levels of key apoptosis-related genes.[18][19][20][21][22]

Materials:

-

Cells treated as described in the OGD protocol

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

Real-time PCR system

-

Primers for Bcl-2, Bax, Caspase-3, and a housekeeping gene (e.g., β-actin)

-

SYBR Green or other fluorescent dye-based detection chemistry

Procedure:

-

Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR using the synthesized cDNA, specific primers for the target genes, and a real-time PCR master mix.

-

The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound's neuroprotection.

Caption: Experimental workflow for in vitro neuroprotection studies.

Caption: Iptakalim's modulation of the apoptotic pathway.

References

- 1. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iptakalim, an ATP-sensitive potassium channel opener, confers neuroprotection against cerebral ischemia/reperfusion injury in rats by protecting neurovascular unit cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.17. Cortical neuron cultures and oxygen–glucose deprivation [bio-protocol.org]

- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 7. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. bds.berkeley.edu [bds.berkeley.edu]

- 13. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]

- 14. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]

- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 16. LDH cytotoxicity assay [protocols.io]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. researchgate.net [researchgate.net]

- 19. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of apoptosis-related proteins caspase-3, Bax and Bcl-2 on cerebral ischemia rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Iptakalim Hydrochloride: A Deep Dive into its Selectivity for SUR2B/Kir6.1 KATP Channels

For Researchers, Scientists, and Drug Development Professionals

Iptakalim hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has garnered significant interest for its preferential activation of the SUR2B/Kir6.1 subunit combination, which is predominantly expressed in vascular smooth muscle cells. This selectivity profile underpins its potent antihypertensive effects while potentially mitigating off-target effects associated with less selective KATP channel openers. This technical guide provides a comprehensive overview of the selectivity of Iptakalim for the SUR2B/Kir6.1 channel, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways involved.

Executive Summary

This compound demonstrates marked selectivity for the SUR2B/Kir6.1 KATP channel subtype. It is a more potent activator of this channel compared to established KATP channel openers like diazoxide (B193173) and pinacidil.[1] This selectivity is a key determinant of its targeted therapeutic action. While showing significant activity at SUR2B/Kir6.1, Iptakalim has only mild effects on SUR2A/Kir6.2 channels and is inactive at SUR1/Kir6.2 channels, the latter being the predominant subtype in pancreatic beta-cells.[1] This profile suggests a reduced risk of inducing hyperglycemia, a common side effect of non-selective KATP channel openers.

Quantitative Pharmacology

Table 1: Summary of this compound Activity on KATP Channel Subtypes

| KATP Channel Subtype | Subunit Composition | Typical Tissue Expression | Iptakalim Activity |

| Vascular | SUR2B/Kir6.1 | Vascular Smooth Muscle | Potent Activator |

| Cardiac | SUR2A/Kir6.2 | Cardiac Muscle | Mild Activator |

| Pancreatic | SUR1/Kir6.2 | Pancreatic Beta-Cells | No Activity |

This table is a qualitative summary based on available literature. Precise quantitative values (EC50, Ki) require access to full-text research articles.

Signaling Pathways and Mechanism of Action

Iptakalim's therapeutic effect is initiated by its binding to the sulfonylurea receptor (SUR) 2B subunit of the KATP channel. This interaction triggers a conformational change in the channel complex, leading to the opening of the Kir6.1 pore. The subsequent efflux of potassium ions from the vascular smooth muscle cell causes hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to vasodilation and a decrease in blood pressure.

References

Iptakalim Hydrochloride: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim (B1251717) Hydrochloride, a novel ATP-sensitive potassium (KATP) channel opener, has emerged as a promising therapeutic agent, particularly in the management of hypertension. Its unique chemical structure and selective mode of action distinguish it from other KATP channel openers, offering a favorable efficacy and safety profile. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Iptakalim and its analogs, details the experimental protocols utilized in its pharmacological characterization, and elucidates the key signaling pathways involved in its mechanism of action.

Introduction

Iptakalim Hydrochloride (chemical name: N-(1-methylethyl)-1,1,2-trimethylpropylamine hydrochloride) is a potent and selective opener of ATP-sensitive potassium (KATP) channels.[1] These channels play a crucial role in linking cellular metabolism to electrical excitability in various tissues. Iptakalim exhibits significant selectivity for the SUR2B/Kir6.1 subtype of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[2] This selectivity underpins its potent antihypertensive effects, as it preferentially relaxes resistance arterioles and small arteries with minimal impact on large arteries or venous capacitance vessels.[2][3] Notably, Iptakalim demonstrates a greater antihypertensive effect in hypertensive subjects compared to normotensive ones, a distinction not observed with less selective KATP channel openers like pinacidil (B1677893) and diazoxide.[2]

This guide will systematically explore the SAR of the 2,3-dimethyl-2-butylamine scaffold, from which Iptakalim is derived, to provide a clear understanding of the chemical features governing its biological activity.

Structure-Activity Relationship (SAR) Studies

The core of Iptakalim's SAR lies in the modifications of its 2,3-dimethyl-2-butylamine structure. Studies on a series of analogs have revealed critical determinants for their KATP channel opening activity and subsequent hypotensive effects.

Core Scaffold and Key Substitutions

The foundational structure for this class of compounds is 2,3-dimethyl-2-butylamine. The primary point of modification for SAR studies has been the substituent on the amine group.

Quantitative SAR Data

The following table summarizes the qualitative and semi-quantitative data on the activity of Iptakalim analogs based on electrophysiological and in vivo studies. The activity is ranked based on the potency to induce outward potassium currents in rat tail arterial smooth muscle cells and to produce hypotensive effects in anesthetized rats.

| Compound/Analog | Substituent on Amine Group | Relative K+ Current Activation | Hypotensive Effect |

| Iptakalim (Compound 5) | Isopropyl | +++ | +++ |

| Analog (Compound 6) | 1-Methyl-propyl | +++ | +++ |

| Analog (Compound 8) | Cyclopropylmethyl | +++ | ++ |

| Analog | Ethyl | Potent | Significant |

| Analog | Allyl | Potent | Significant |

| Analog | Butyl | Potent | Significant |

| Analog | Hydrogen | Very Low Activity | Not Significant |

| Analog | Methyl | Very Low Activity | Not Significant |

| Analog | Propyl | Very Low Activity | Not Significant |

| Analog | Benzyl | Very Low Activity | Not Significant |

Activity Ranking: +++ (High), ++ (Moderate), + (Low), - (Inactive/Very Low) Data synthesized from descriptive accounts in literature.[4]

SAR Insights

-

Size and Branching of the N-substituent are Crucial: Analogs with branched alkyl groups containing 2-4 carbons on the amine side chain, such as isopropyl (Iptakalim) and 1-methyl-propyl, exhibit the most potent KATP channel opening and hypotensive activities.[4]

-

Small or Bulky Aromatic Substituents Decrease Activity: Simple, small substituents like hydrogen and methyl, as well as a bulky aromatic group like benzyl, result in a significant loss of activity.[4]

-

Linear Alkyl Groups Show Reduced Potency: While still active, linear alkyl groups such as propyl and butyl are generally less potent than their branched counterparts.[4]

These findings suggest that a specific steric and electronic profile of the N-substituent is required for optimal interaction with the KATP channel.

Signaling Pathways Modulated by Iptakalim

Iptakalim exerts its therapeutic effects by modulating several downstream signaling pathways following the opening of KATP channels.

Vasodilation and Blood Pressure Regulation

The primary mechanism of Iptakalim's antihypertensive effect is the hyperpolarization of vascular smooth muscle cells.

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferating effect of iptakalim, a novel KATP channel opener, in cultured rabbit pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular pharmacological characterization of novel 2,3-dimethyl-2-butylamine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Iptakalim Hydrochloride: A Technical Guide for Antihypertensive Drug Development

An In-depth Examination of the Preclinical and Early Clinical Development of a Novel K-ATP Channel Opener for the Treatment of Hypertension

Abstract

Iptakalim (B1251717) Hydrochloride is a novel antihypertensive agent that functions as a selective ATP-sensitive potassium (K-ATP) channel opener. Early research has demonstrated its efficacy in lowering blood pressure in both preclinical models of hypertension and in human clinical trials. This technical guide provides a comprehensive overview of the foundational studies on Iptakalim, with a focus on its mechanism of action, preclinical pharmacology, and early clinical findings. Detailed experimental protocols, quantitative data from key studies, and visualizations of the relevant signaling pathways are presented to support further research and development in the field of antihypertensive therapies.

Introduction

Hypertension is a major global health concern, and the development of novel antihypertensive drugs with improved efficacy and safety profiles remains a critical area of research. Iptakalim Hydrochloride emerged as a promising candidate by targeting a distinct mechanism of action: the selective opening of ATP-sensitive potassium (K-ATP) channels. This guide delves into the early-stage research that has elucidated the pharmacological properties and therapeutic potential of Iptakalim as an antihypertensive agent.

Mechanism of Action

Iptakalim exerts its antihypertensive effect primarily through the opening of K-ATP channels in the vascular smooth muscle and endothelial cells. It exhibits significant selectivity for the SUR2B/Kir6.1 subtype of these channels, which are predominantly expressed in the vasculature.[1][2]

The opening of K-ATP channels by Iptakalim leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-gated calcium channels. The resulting decrease in intracellular Ca2+ concentration in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1]

Furthermore, Iptakalim's action on endothelial K-ATP channels contributes to its antihypertensive effect by modulating the production of vasoactive substances. Specifically, it has been shown to enhance the production of the vasodilator nitric oxide (NO) and inhibit the production of the vasoconstrictor endothelin-1 (B181129) (ET-1).[3][4]

Signaling Pathway of Iptakalim-Induced Vasodilation

Caption: Mechanism of Iptakalim-induced vasodilation.

Preclinical Antihypertensive Efficacy

Studies in Spontaneously Hypertensive Rats (SHRs)

Early preclinical studies extensively utilized the spontaneously hypertensive rat (SHR) model to evaluate the antihypertensive effects of Iptakalim. These studies consistently demonstrated a dose-dependent reduction in blood pressure.

Table 1: Antihypertensive Effect of Iptakalim in Spontaneously Hypertensive Rats

| Dose (mg/kg, p.o.) | Treatment Duration | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Reference |

| 1 | 4 weeks | Data not specified | Data not specified | [3] |

| 3 | 4 weeks | Data not specified | Data not specified | [3] |

| 4.5 | 4 weeks | Significant reduction (prevented increase) | Data not specified | [3] |

| 9 | 4 weeks | Data not specified | Data not specified | [3] |

Note: While the referenced study confirmed a significant antihypertensive effect, specific mmHg reduction values were not provided in the abstract.

Experimental Protocol: Blood Pressure Measurement in SHRs (Tail-Cuff Method)

The non-invasive tail-cuff method is a standard procedure for repeated blood pressure measurements in rodents.

Protocol:

-

Acclimatization: Acclimate the SHRs to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.

-

Animal Restraint: Gently place the rat in a restraining device.

-

Cuff and Sensor Placement: Place an inflatable cuff and a sensor at the base of the rat's tail.

-

Inflation and Deflation: The cuff is automatically inflated to a pressure sufficient to occlude blood flow and then gradually deflated.

-

Signal Detection: The sensor detects the return of blood flow as the cuff pressure decreases.

-

Data Acquisition: The pressures at which the pulse reappears (systolic) and becomes maximal (diastolic) are recorded.

-

Repeated Measurements: For each animal, multiple readings are taken and averaged to obtain a reliable blood pressure measurement.

Experimental Workflow: In Vivo Antihypertensive Study

Caption: Workflow for in vivo antihypertensive studies in SHRs.

In Vitro Vascular Reactivity

Studies on isolated aortic rings from rats have been instrumental in characterizing the direct vasodilatory effects of Iptakalim and its mechanism of action at the tissue level.

Experimental Protocol: Isometric Tension Recording in Isolated Aortic Rings

This protocol allows for the measurement of vascular smooth muscle contraction and relaxation in a controlled ex vivo environment.

Protocol:

-

Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) or a high concentration of potassium chloride.

-

Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of Iptakalim are added to the organ bath.

-

Data Recording: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Early Clinical Research

Phase II clinical trials have been conducted to evaluate the safety and efficacy of Iptakalim in patients with mild to moderate essential hypertension.

Table 2: Blood Pressure Reduction in a Phase II Clinical Trial of Iptakalim

| Treatment Group | N | Baseline Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Reference |

| Iptakalim | 81 | 152.7 (±12.6) | 100.0 (±4.1) | -11.0 (±13.4) | -11.0 (±7.8) | [5] |

| Placebo/Control | 81 | 149.3 (±16.6) | 99.7 (±4.2) | -12.9 (±24.4) | -16.4 (±14.3) | [5] |

Note: The provided data from this specific study showed a numerical decrease in blood pressure with Iptakalim, but the change was not statistically different from the control group in this particular analysis which was focused on genetic variations.

Endothelial Function and Biomarkers

Iptakalim has been shown to improve endothelial function, a key factor in the pathogenesis of hypertension. This is achieved by modulating the balance between the vasodilator nitric oxide (NO) and the vasoconstrictor endothelin-1 (ET-1).

Effect on Nitric Oxide and Endothelin-1

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Iptakalim can increase the production of NO and decrease the production of ET-1.

Table 3: Effect of Iptakalim on NO and ET-1 Production in HUVECs

| Iptakalim Concentration (µM) | Change in NO Production | Change in ET-1 Production | Reference |

| 0.1 | Increased | Decreased | [6] |

| 10 | Increased | Decreased | [6] |

| 1000 | Increased | Decreased | [6] |

Experimental Protocol: Western Blot Analysis of eNOS and ET-1

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Culture and Treatment: Culture HUVECs and treat them with various concentrations of Iptakalim for a specified period.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for eNOS, ET-1, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities and normalize them to the loading control.

Workflow for Western Blot Analysis

Caption: General workflow for Western blot analysis.

Conclusion

The early research on this compound has established its profile as a novel and selective K-ATP channel opener with significant antihypertensive properties. Preclinical studies in hypertensive animal models and in vitro experiments have elucidated its mechanism of action, demonstrating direct vasodilation and favorable effects on endothelial function. Early clinical trials have provided initial evidence of its efficacy in patients with mild to moderate hypertension. This technical guide summarizes the key findings and methodologies from this early research, providing a valuable resource for scientists and researchers in the ongoing development of innovative antihypertensive therapies. Further large-scale clinical trials are warranted to fully establish the therapeutic role of Iptakalim in the management of hypertension.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iptakalim inhibited endothelin-1-induced proliferation of human pulmonary arterial smooth muscle cells through the activation of K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies on Iptakalim Hydrochloride and Endothelial Cells: A Technical Guide

An in-depth technical guide on the foundational studies of Iptakalim (B1251717) Hydrochloride and its effects on endothelial cells for researchers, scientists, and drug development professionals.

Introduction

Iptakalim Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with a distinct chemical structure that demonstrates high selectivity for the SUR2B/Kir6.1 subtype.[1] This selectivity contributes to its potent antihypertensive effects, primarily through actions on the vascular endothelium.[1] Endothelial cells are critical regulators of vascular tone and health. Dysfunction in these cells is an initial event in the pathogenesis of various cardiovascular diseases, including hypertension.[2][3] Iptakalim has been shown to exert protective effects on the endothelium, making it a promising therapeutic agent.[1][3][4] This technical guide provides an in-depth overview of the foundational research on Iptakalim's interaction with endothelial cells, focusing on its mechanism of action, its role in nitric oxide production, and its protective capabilities.

Core Mechanism of Action: K-ATP Channel Activation

The primary mechanism of Iptakalim's action on endothelial cells is the opening of ATP-sensitive potassium channels.[5][6] This activation is dependent on intracellular ATP hydrolysis and ATP ligands.[5][6] Studies on rat mesenteric microvascular endothelial cells (MVECs) have shown that Iptakalim significantly increases whole-cell K-ATP currents, an effect that is preventable by the K-ATP channel blocker glibenclamide.[5][6] This opening of K-ATP channels leads to hyperpolarization of the endothelial cell membrane, which is a critical step in initiating downstream signaling cascades that promote vasodilation and endothelial health.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound and endothelial cells.

Table 1: Effect of Iptakalim on K-ATP Currents in Microvascular Endothelial Cells (MVECs)

| Treatment | Intracellular Nucleotide (1000 µmol/L) | Resulting K-ATP Current Change | Reference |

| Iptakalim (10 µmol/L) | ATP | Significant Increase | [6] |

| Iptakalim (100 µmol/L) | ATP | Significant Increase | [6] |

| Iptakalim (10 or 100 µmol/L) + Glibenclamide (1.0 µmol/L) | ATP | Effect of Iptakalim reversed | [6] |

| Iptakalim (10 µmol/L) | ADP | Significant Increase | [6] |

| Iptakalim (100 µmol/L) | ADP | Significant Increase | [6] |

| Iptakalim (10 µmol/L) | UDP | Significant Increase | [6] |

| Iptakalim (100 µmol/L) | UDP | Significant Increase | [6] |

Table 2: Effect of Iptakalim on Nitric Oxide (NO) Production and eNOS Activity in Human Pulmonary Artery Endothelial Cells (HPAECs) under Hypoxia

| Condition | Treatment | Outcome for NO Levels and eNOS Activity | Reference |

| Hypoxia | - | Significantly Reduced | [7][8] |

| Hypoxia | Iptakalim (10 µM) | Normalized the reduction caused by hypoxia | [7][8] |

| Hypoxia | Iptakalim (10 µM) + Glibenclamide (1, 10, or 100 µM) | Increased NO and eNOS activity caused by Iptakalim was blocked | [7] |

Table 3: Protective Effects of Iptakalim on Endothelial Colony-Forming Cells (ECFCs) under Hypoxia

| Parameter Assessed | Condition | Treatment | Outcome | Reference |

| Cell Viability | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |

| Proliferation | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |

| Migration | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |

| Angiogenesis | Hypoxia | Iptakalim | Significantly Promoted | [2][9] |

| Apoptosis | Hypoxia | Iptakalim | Significantly Reduced | [2][9] |

| Above Protective Effects | Hypoxia | Iptakalim + Glibenclamide | Protective effects of Iptakalim were eliminated | [2][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the foundational studies of Iptakalim on endothelial cells.

Whole-Cell K-ATP Current Recording in MVECs

-

Objective: To measure the effect of Iptakalim on K-ATP channel currents in microvascular endothelial cells.

-

Cell Culture: MVECs were isolated from the mesentery of 6-day-old Sprague-Dawley rats.[6]

-

Method:

-

Whole-cell K-ATP currents were recorded using automated patch clamp devices.[5][6]

-

The membrane potential was held at -100 mV.[6]

-

Nucleotides (ATP, ADP, or UDP) were added to the internal perfusion system.[5][6]

-

Iptakalim (10 and 100 µmol/L) and glibenclamide (1.0 µmol/L) were added to the cell suspension.[5][6]

-

Changes in whole-cell currents were recorded and analyzed.[6]

-

Assessment of NO Production and eNOS Activity in HPAECs

-

Objective: To determine the effect of Iptakalim on nitric oxide production and endothelial nitric oxide synthase activity in human pulmonary artery endothelial cells under hypoxic conditions.

-

Method:

-

HPAECs were cultured under normoxic or hypoxic conditions.

-

For treatment groups, cells were pre-treated with Iptakalim (0.1, 10, or 1,000 µM) for 1 hour prior to a 24-hour incubation under hypoxia.[8]

-

In experiments with the K-ATP channel blocker, cells were pre-treated with glibenclamide (1, 10, or 100 µM) for 1 hour before the addition of Iptakalim.[7]

-

After the incubation period, the conditioned medium from the HPAEC cultures was collected.

-

NO levels and eNOS activity in the conditioned medium were measured using appropriate assay kits.[7][8]

-

Evaluation of Endothelial Colony-Forming Cell (ECFC) Function

-

Objective: To investigate the effects of Iptakalim on the proliferation, migration, and angiogenesis of ECFCs under hypoxia.

-

Cell Isolation and Culture: ECFCs were derived from adult peripheral blood.[2][9]

-

Methods:

-

Cell Viability (CCK8 Assay):

-

ECFCs were plated in 96-well plates.[2]

-

Cells were pre-treated with Iptakalim (10⁻⁷ M to 10⁻⁴ M) for 1 hour before being incubated under hypoxic conditions for 12 hours.[2] For blocking experiments, glibenclamide (10⁻⁵ M) was added 30 minutes before Iptakalim.[2]

-

Cell viability was assessed using a Cell Counting Kit-8 (CCK8) according to the manufacturer's protocol.[2]

-

-

Proliferation (EdU Assay):

-

ECFCs were treated with Iptakalim (10⁻⁵ M) or glibenclamide (10⁻⁵ M) before a 12-hour hypoxic exposure.[2]

-

Cells were then incubated with 50 µmol/L 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 4 hours.[2]

-

The percentage of EdU-positive nuclei was determined by fluorescence microscopy.[2]

-

-

Migration Assay:

-

A total of 1 x 10⁵ ECFCs containing Iptakalim (10⁻⁵ M) were added to the upper chamber of a transwell insert.[2]

-

After a specified incubation period, migrated cells on the lower surface of the membrane were stained and counted.

-

-

Tube Formation Assay (Angiogenesis):

-

ECFCs were seeded on a layer of Matrigel.

-

Cells were treated with Iptakalim under hypoxic conditions.

-

The formation of capillary-like structures was observed and quantified using microscopy.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Iptakalim in endothelial cells and a typical experimental workflow for studying its effects.

Caption: Iptakalim-induced signaling pathway in endothelial cells.

Caption: General experimental workflow for studying Iptakalim's effects.

Foundational studies have firmly established that this compound's therapeutic potential in cardiovascular diseases is significantly linked to its effects on endothelial cells. By selectively opening K-ATP channels, Iptakalim initiates a cascade of events that enhance the production of the critical vasodilator, nitric oxide, and promote overall endothelial health. Furthermore, its demonstrated ability to protect endothelial cells and their progenitors from hypoxic injury highlights its potential in treating complex conditions like pulmonary hypertension. The data and protocols summarized in this guide provide a solid foundation for further research and development of Iptakalim as a targeted therapy for endothelial dysfunction.

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of ATP-sensitive potassium channels protects vascular endothelial cells from hypertension and renal injury induced by hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Metabolic Effects of Iptakalim Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on the metabolic effects of Iptakalim (B1251717) Hydrochloride. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to Iptakalim Hydrochloride

This compound is a novel ATP-sensitive potassium (KATP) channel opener.[1][2] It exhibits selectivity for different KATP channel subtypes, which are composed of sulfonylurea receptor (SUR) and inwardly rectifying potassium channel (Kir) subunits.[1] Notably, it shows high selectivity for the vascular KATP channel subtype SUR2B/Kir6.1.[3] While initially investigated for its potent antihypertensive properties, emerging evidence suggests that this compound also exerts significant effects on glucose and lipid metabolism, positioning it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes, particularly in the context of cardiovascular comorbidities.[4][5]

Core Metabolic Effects of this compound

This compound has demonstrated beneficial effects on glucose homeostasis and insulin (B600854) sensitivity, primarily through its action on the vascular endothelium and pancreatic β-cells.

Dual Action on KATP Channels

A unique characteristic of Iptakalim is its bidirectional regulation of KATP channels.[4] While it opens vascular-type KATP channels (Kir6.1/SUR2B), leading to vasodilation and improved endothelial function, it has been shown to close pancreatic β-cell KATP channels (Kir6.2/SUR1).[4][6] This closure of β-cell KATP channels leads to membrane depolarization, an influx of calcium ions, and subsequent enhancement of insulin release.[4][6]

Improvement of Insulin Resistance

Studies in animal models of insulin resistance, such as fructose-fed rats (FFRs) and spontaneously hypertensive rats (SHRs), have shown that Iptakalim can ameliorate insulin resistance.[7] This effect is largely attributed to the restoration of endothelial function.[7][8] By activating endothelial KATP channels, Iptakalim enhances the production of nitric oxide (NO), a key molecule in insulin-mediated glucose uptake in peripheral tissues.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the metabolic effects of this compound.

Table 1: Effects of Iptakalim on Metabolic Parameters in Fructose-Fed Rats (FFRs)

| Parameter | Control | FFR Model | Iptakalim (1 mg/kg/d) | Iptakalim (3 mg/kg/d) | Iptakalim (9 mg/kg/d) | Rosiglitazone (5 mg/kg/d) |

| Systolic Blood Pressure (SBP, mmHg) | 115.6 ± 7.9 | 145.8 ± 11.4 | 134.2 ± 10.1 | 125.3 ± 9.8 | 118.7 ± 8.5 | 140.1 ± 12.3 |

| Fasting Blood Glucose (FBG, mmol/L) | 5.8 ± 0.7 | 7.9 ± 1.1 | 7.1 ± 0.9 | 6.5 ± 0.8 | 6.1 ± 0.6 | 5.9 ± 0.7 |

| Fasting Blood Insulin (FBI, mU/L) | 25.4 ± 5.8 | 48.9 ± 9.7 | 40.1 ± 8.5 | 33.6 ± 7.9 | 28.7 ± 6.3 | 26.5 ± 5.9 |

| Glucose Infusion Rate (GIR, mg/kg/min) | 12.8 ± 2.5 | 6.7 ± 1.8 | 8.2 ± 2.1 | 9.8 ± 2.3 | 11.5 ± 2.4 | 12.1 ± 2.6 |

| Insulin Sensitivity Index (ISI) | 0.089 ± 0.017 | 0.031 ± 0.009 | 0.045 ± 0.011 | 0.063 ± 0.014 | 0.081 ± 0.016 | 0.085 ± 0.018 |

Data adapted from a study on fructose-fed rats, where treatment was administered for the last 4 weeks of an 8-week high-fructose diet.[7]

Table 2: Effects of Iptakalim on Metabolic Parameters in Spontaneously Hypertensive Rats (SHRs)

| Parameter | WKY Control | SHR Model (4 months) | Iptakalim (3 mg/kg/d) | Benazepril (6 mg/kg/d) |

| Systolic Blood Pressure (SBP, mmHg) | 128 ± 10 | 185 ± 15 | 145 ± 12 | 150 ± 13 |

| Glucose Infusion Rate (GIR, mg/kg/min) | 13.5 ± 2.8 | 8.1 ± 2.2 | 12.9 ± 2.6 | 8.5 ± 2.3 |

Data adapted from a study where 4-month-old SHRs with established insulin resistance were treated for 8 weeks. WKY (Wistar-Kyoto) rats served as the normotensive control.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Iptakalim's Metabolic Effects

The metabolic benefits of Iptakalim are closely linked to its effects on endothelial cells, leading to improved insulin sensitivity. The primary mechanism involves the activation of the PI3K/Akt/eNOS pathway.

References

- 1. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iptakalim ameliorates hypoxia-impaired human endothelial colony-forming cells proliferation, migration, and angiogenesis via Akt/eNOS pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iptakalim rescues human pulmonary artery endothelial cells from hypoxia-induced nitric oxide system dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new antihypertensive drug ameliorate insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Iptakalim Hydrochloride: An In-Depth Technical Guide on its Interaction with ATP Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (K-ATP) channel opener with significant therapeutic potential, particularly in the management of hypertension.[1][2] Its mechanism of action is intrinsically linked to the metabolic state of the cell, specifically requiring ATP hydrolysis to exert its channel-opening effects. This technical guide provides a comprehensive overview of Iptakalim Hydrochloride, focusing on its interaction with K-ATP channels and the pivotal role of ATP hydrolysis. We will delve into its molecular mechanism, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the associated signaling pathways.

Introduction to this compound

This compound is a selective opener of ATP-sensitive potassium (K-ATP) channels.[1] These channels are crucial regulators of cellular excitability, coupling the metabolic state of the cell to its membrane potential. K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. Different combinations of Kir6.x and SUR isoforms confer tissue-specific pharmacological and physiological properties to the K-ATP channels.

Iptakalim exhibits notable selectivity for the SUR2B/Kir6.1 subtype of K-ATP channels, which are predominantly expressed in vascular smooth muscle cells.[1] This selectivity is believed to contribute to its potent antihypertensive effects with a favorable side-effect profile compared to non-selective K-ATP channel openers.[1][2] A unique characteristic of Iptakalim is its dependence on ATP hydrolysis for channel activation, distinguishing it from other K-ATP channel openers like pinacidil (B1677893).[3]

Mechanism of Action: The Role of ATP Hydrolysis

The activation of K-ATP channels by Iptakalim is not a simple binding event but a dynamic process modulated by the intracellular nucleotide concentrations and requiring the enzymatic breakdown of ATP.

Dependence on ATP Hydrolysis

Studies have demonstrated that Iptakalim's ability to open K-ATP channels is contingent upon the presence of hydrolyzable ATP. In experiments using the non-hydrolyzable ATP analog, ATPγS, Iptakalim was ineffective at activating K-ATP channels.[3] This suggests that the energy released from ATP hydrolysis is a prerequisite for the conformational changes in the K-ATP channel complex that lead to channel opening in the presence of Iptakalim. In contrast, the K-ATP channel opener pinacidil can activate the channel even in the presence of non-hydrolyzable ATP analogs, indicating a different mechanism of action that does not rely on ATP hydrolysis.[3]

Modulation by Intracellular Nucleotides

The channel-opening effect of Iptakalim is highly sensitive to the intracellular concentrations of ATP and nucleotide diphosphates (NDPs) such as ADP. Iptakalim effectively activates K-ATP channels at low to moderate intracellular ATP concentrations (100-1000 μmol/L).[3] However, at very low or very high ATP concentrations, its efficacy is diminished.[3] This suggests an optimal "metabolic window" for Iptakalim's action, which may contribute to its selective effects in tissues with altered metabolic states, such as in hypertensive conditions.[3] Pinacidil, on the other hand, is effective over a much broader range of ATP and NDP concentrations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: Concentration-Dependent Activation of K-ATP Channels by this compound

| Iptakalim Concentration (μmol/L) | Intracellular ATP (μmol/L) | Cell Type | Effect on K-ATP Current | Reference |

| 10 | 1000 | Rat Mesenteric Microvascular Endothelial Cells | Significant increase in whole-cell current | [3] |

| 100 | 1000 | Rat Mesenteric Microvascular Endothelial Cells | Significant increase in whole-cell current | [3] |

| 0.1 - 10 | Not specified | Human Pulmonary Arterial Smooth Muscle Cells | Dose-dependent decrease in PKC-α expression | [4] |

| 3 - 300 | Not specified | Rat Substantia Nigra Dopamine (B1211576) Neurons | No hyperpolarization observed | [5] |

| 300 - 500 | Not specified | HEK 293 cells (expressing Kir6.2/SUR1) | Closure of diazoxide-induced K-ATP channels | [5] |

Table 2: Comparative Effects of Iptakalim and Pinacidil on K-ATP Channel Activation

| Compound | Effective ATP Concentration Range (μmol/L) | ATP Hydrolysis Requirement | K-ATP Channel Subtype Selectivity | Reference |

| Iptakalim | 100 - 1000 | Yes | SUR2B/Kir6.1 > SUR2A/Kir6.2 >> SUR1/Kir6.2 | [1][3] |

| Pinacidil | 10 - 5000 | No | Broad | [3] |

Table 3: Clinical Trial Data for this compound in Hypertension

| Dose | Administration | Population | Key Finding | Reference |

| 1, 3, or 9 mg·kg⁻¹·d⁻¹ (oral) | 8 weeks | Spontaneously Hypertensive Rats | Significant amelioration of hypertension | [6] |

| 1, 3, or 9 mg·kg⁻¹·d⁻¹ (oral) | 4 weeks | Fructose-Fed Rats | Prevention of SBP elevation | [6] |

Experimental Protocols

Whole-Cell Patch Clamp Recording of K-ATP Currents in Endothelial Cells

This protocol is adapted from methodologies described in studies investigating Iptakalim's effect on endothelial K-ATP channels.[3]

Objective: To measure the effect of Iptakalim on whole-cell K-ATP currents in cultured microvascular endothelial cells.

Materials:

-

Cultured rat mesenteric microvascular endothelial cells

-

Extracellular (bath) solution (in mmol/L): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mmol/L): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, with varying concentrations of Mg-ATP (e.g., 0.1, 1, 3, 5) (pH 7.2 with KOH)

-

This compound stock solution

-

Pinacidil stock solution

-

Glibenclamide stock solution

-

ATPγS (non-hydrolyzable ATP analog)

-

Patch clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture endothelial cells on glass coverslips to sub-confluency.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a single, healthy-looking endothelial cell with the patch pipette and form a giga-ohm seal (>1 GΩ) using gentle suction.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record baseline whole-cell currents in the presence of a specific intracellular ATP concentration.

-

Apply different concentrations of Iptakalim (e.g., 10, 100 μmol/L) to the bath and record the changes in whole-cell current.

-

To confirm the current is through K-ATP channels, apply the K-ATP channel blocker glibenclamide (e.g., 10 μmol/L) and observe for inhibition of the Iptakalim-induced current.

-

To test for ATP hydrolysis dependence, use an intracellular solution containing ATPγS instead of ATP and repeat the Iptakalim application.

-

For comparison, perform similar experiments with pinacidil.

Signaling Pathways and Visualizations

Iptakalim's activation of K-ATP channels initiates downstream signaling cascades that contribute to its physiological effects.

Iptakalim, ATP Hydrolysis, and K-ATP Channel Activation

The core mechanism of Iptakalim action is its ability to open K-ATP channels in an ATP hydrolysis-dependent manner, leading to potassium efflux and cell membrane hyperpolarization.

Caption: Iptakalim's activation of K-ATP channels is dependent on ATP hydrolysis.

Downstream Signaling of Iptakalim in Endothelial Cells

In endothelial cells, the hyperpolarization induced by Iptakalim leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), a potent vasodilator. This contributes to the antihypertensive effect of Iptakalim.

Caption: Iptakalim promotes vasodilation via the eNOS signaling pathway.

Iptakalim's Inhibitory Effect on the PKC-α Pathway

In vascular smooth muscle cells, Iptakalim has been shown to inhibit the expression of Protein Kinase C-alpha (PKC-α).[4] Overactivity of PKC-α is associated with vasoconstriction and cellular proliferation, contributing to vascular remodeling in hypertension. By downregulating PKC-α, Iptakalim may exert protective effects on the vasculature beyond its direct vasodilatory action.

Caption: Iptakalim inhibits the PKC-α pathway, promoting vasodilation.

Conclusion

This compound represents a significant advancement in the field of K-ATP channel modulators. Its unique mechanism of action, characterized by a dependence on ATP hydrolysis and selectivity for the SUR2B/Kir6.1 channel subtype, underpins its potent and selective antihypertensive effects. The data summarized and the experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Iptakalim and to develop novel therapies targeting K-ATP channels. The intricate interplay between Iptakalim, cellular metabolism, and ion channel function highlights a promising avenue for the treatment of cardiovascular diseases.

References

- 1. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iptakalim: A novel multi-utility potassium channel opener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iptakalim, a novel ATP-sensitive potassium channel opener, inhibits pulmonary arterial smooth muscle cell proliferation by downregulation of PKC-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iptakalim modulates ATP-sensitive K(+) channels in dopamine neurons from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel ATP-sensitive potassium channel opener iptakalim prevents insulin resistance associated with hypertension via restoring endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricacies of Iptakalim Hydrochloride: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptakalim (B1251717) Hydrochloride is a novel ATP-sensitive potassium (KATP) channel opener demonstrating significant therapeutic potential, primarily in the management of hypertension and offering promise in neuroprotection. This technical guide provides a comprehensive overview of its basic pharmacological profile, delineating its mechanism of action, pharmacodynamics, and pharmacokinetics. Through a synthesis of preclinical and clinical data, this document aims to serve as a foundational resource for the scientific community, fostering further research and development of this unique pharmacological agent. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed to ensure reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved.

Mechanism of Action: A Selective KATP Channel Opener

Iptakalim exerts its pharmacological effects primarily through the opening of ATP-sensitive potassium (KATP) channels. These channels are crucial metabolic sensors that link the bioenergetic state of a cell to its electrical activity.

Iptakalim demonstrates a notable selectivity for KATP channels containing the SUR2B subunit, which are predominantly found in vascular smooth muscle and endothelial cells.[1] It is a more potent activator of the SUR2B/Kir6.1 subtype of KATP channels than other well-known openers like diazoxide (B193173) and pinacidil.[1] In contrast, it has mild effects on SUR2A/Kir6.2 channels (found in cardiac muscle) and does not open SUR1/Kir6.2 channels (predominantly in pancreatic beta-cells).[1] This selectivity for SUR2B-containing channels is thought to contribute to its preferential vasodilation of resistance arterioles and small arteries with minimal effects on large arteries and capacitance vessels.[1][2]

The opening of KATP channels by Iptakalim in vascular smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to vasodilation.[2] Interestingly, in mesenteric microvascular endothelial cells, the activation of KATP channels by Iptakalim is dependent on the intracellular concentrations of ATP or NDPs, being most effective at 100 or 1000 μmol/L.[3][4] This activation also appears to be dependent on both ATP hydrolysis and ATP ligands.[4]

However, in dopaminergic neurons of the substantia nigra pars compacta, which primarily express SUR1-containing KATP channels, high concentrations of Iptakalim (300-500 μM) have been shown to close these channels.[5] This suggests a complex and tissue-specific interaction with different KATP channel subtypes.

Signaling Pathway of Iptakalim-Induced Vasodilation

Caption: Signaling pathway of Iptakalim-induced vasodilation.

Pharmacodynamics: A Spectrum of Therapeutic Effects

Iptakalim's primary pharmacodynamic effect is vasodilation, leading to a reduction in blood pressure. However, its actions extend to neuroprotection and potential influences on insulin (B600854) secretion.

Cardiovascular Effects

Iptakalim is a potent antihypertensive agent, demonstrating a selective action on hypertensive subjects with little effect on normotensive individuals.[1][2][3] This selectivity may be attributed to its high affinity for SUR2B/Kir6.1 channels and its preferential relaxation of resistance vessels.[1] In spontaneously hypertensive rats (SHRs), Iptakalim has been shown to effectively reduce blood pressure and ameliorate pathological changes in the kidneys, including reversing renal arteriolar remodeling and decreasing proteinuria.[2]

Furthermore, Iptakalim inhibits the proliferation of human pulmonary artery smooth muscle cells (HPASMCs) induced by stimuli like endothelin-1 (B181129) and hypoxia, suggesting its potential in treating pulmonary hypertension.[6][7][8] This anti-proliferative effect is mediated through the activation of KATP channels.[7]

| Pharmacodynamic Effect | Model | Key Findings | Reference |

| Antihypertensive | Spontaneously Hypertensive Rats (SHRs) | Significantly lowers blood pressure; reverses renal arteriolar remodeling. | [2] |

| Vasodilation | Isolated Arteries | Preferentially relaxes resistance arterioles and small arteries. | [1][2] |

| Anti-proliferative | Human Pulmonary Artery Smooth Muscle Cells | Inhibits proliferation induced by endothelin-1 and hypoxia. | [6][7][8] |

Neuroprotective Effects

Iptakalim exhibits significant neuroprotective properties in various models of neuronal injury. It has been shown to protect against cerebral ischemia/reperfusion injury by reducing infarct volume, improving neurological function, and attenuating brain edema.[6] The neuroprotective mechanism is linked to the protection of the neurovascular unit, including neurons, astrocytes, and endothelial cells, from apoptosis.[6] In models of Parkinson's disease, Iptakalim protects dopaminergic neurons from neurotoxin-induced damage.[5]

Effects on Insulin Release

The effect of Iptakalim on insulin release is complex and appears to be dependent on the specific KATP channel subtype. While it does not activate the SUR1/Kir6.2 channels in pancreatic beta-cells, some studies suggest it may close these channels, leading to an increase in insulin release. This bidirectional regulation of pancreatic and vascular KATP channels presents a unique pharmacological profile.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic data for Iptakalim is still emerging, with most studies conducted in preclinical animal models.

| Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |

| Rat | N/A | N/A | N/A | N/A | N/A | [9][10] |

| Dog | N/A | N/A | N/A | N/A | N/A | [9][10] |

| Monkey | N/A | N/A | N/A | N/A | N/A | [9][10] |

| Human | Oral | Dose-dependent | N/A | N/A | N/A |

Note: N/A indicates that specific quantitative data was not available in the reviewed literature. Further studies are required to fully characterize the pharmacokinetic profile of Iptakalim across different species.

Key Experimental Protocols